molecular formula C7H7ClNO4P B12094321 4-Nitrophenyl methylphosphonochloridate CAS No. 36459-53-7

4-Nitrophenyl methylphosphonochloridate

Cat. No.: B12094321
CAS No.: 36459-53-7
M. Wt: 235.56 g/mol
InChI Key: LQDFMRDJFIGNIE-UHFFFAOYSA-N
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Description

Phosphonochloridic acid, methyl-, 4-nitrophenyl ester is a chemical compound with the molecular formula C7H7ClNO4P. It is known for its role in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a phosphonochloridic acid group, a methyl group, and a 4-nitrophenyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonochloridic acid, methyl-, 4-nitrophenyl ester can be synthesized through several methods. One common approach involves the reaction of methyl phosphonochloridate with 4-nitrophenol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product .

Industrial Production Methods

In an industrial setting, the production of phosphonochloridic acid, methyl-, 4-nitrophenyl ester may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phosphonochloridic acid, methyl-, 4-nitrophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Bases: Triethylamine, sodium hydroxide

    Solvents: Dichloromethane, ethanol

Major Products Formed

    Phosphonamidates: Formed from the reaction with amines

    Phosphonates: Formed from the reaction with alcohols

    Phosphonic Acids: Formed from hydrolysis reactions

Scientific Research Applications

Phosphonochloridic acid, methyl-, 4-nitrophenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonochloridic acid, methyl-, 4-nitrophenyl ester involves the formation of covalent bonds with nucleophilic groups in target molecules. The ester group is particularly reactive, allowing for the efficient transfer of the phosphonochloridic acid moiety to nucleophiles such as amines or alcohols. This reactivity is harnessed in various synthetic and biological applications.

Comparison with Similar Compounds

Phosphonochloridic acid, methyl-, 4-nitrophenyl ester can be compared with other similar compounds such as:

    Phosphonochloridic acid, ethyl-, 4-nitrophenyl ester: Similar structure but with an ethyl group instead of a methyl group, leading to slightly different reactivity and properties.

    Phosphonochloridic acid, methyl-, 2-nitrophenyl ester: Similar structure but with the nitro group in the 2-position, affecting the electronic properties and reactivity of the compound.

Conclusion

Phosphonochloridic acid, methyl-, 4-nitrophenyl ester is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and bioconjugation. Its unique chemical properties and reactivity make it a valuable reagent in various scientific research fields.

Properties

CAS No.

36459-53-7

Molecular Formula

C7H7ClNO4P

Molecular Weight

235.56 g/mol

IUPAC Name

1-[chloro(methyl)phosphoryl]oxy-4-nitrobenzene

InChI

InChI=1S/C7H7ClNO4P/c1-14(8,12)13-7-4-2-6(3-5-7)9(10)11/h2-5H,1H3

InChI Key

LQDFMRDJFIGNIE-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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